molecular formula C21H30N2O B10858909 Hydroxystenozole CAS No. 5697-57-4

Hydroxystenozole

Cat. No.: B10858909
CAS No.: 5697-57-4
M. Wt: 326.5 g/mol
InChI Key: OIIHTRLQCQVVQC-OBQKJFGGSA-N
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Preparation Methods

Hydroxystenozole can be synthesized through organic synthesis reactions. One common method involves the reaction of appropriate steroid precursors with reagents that introduce the pyrazole ring and the hydroxyl group at specific positions on the steroid backbone. The reaction conditions typically involve the use of solvents such as chloroform, acetone, and dichloromethane, and may require catalysts or specific temperature and pressure conditions . Industrial production methods would likely involve scaling up these reactions while ensuring purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Hydroxystenozole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s structure and function.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a model compound to study steroid chemistry and the effects of structural modifications on activity.

    Biology: Research has explored its effects on cellular processes and its potential as a tool for studying androgen receptor interactions.

    Medicine: Although not marketed, its anabolic properties have been investigated for potential therapeutic uses, such as in muscle-wasting conditions.

Mechanism of Action

Hydroxystenozole exerts its effects by interacting with androgen receptors in the body. It binds to these receptors, leading to changes in gene expression that promote anabolic processes, such as protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates various physiological processes related to growth and development .

Comparison with Similar Compounds

Hydroxystenozole is similar to other anabolic steroids, such as:

    Methandrostenolone: Known for its strong anabolic effects but also associated with significant side effects.

    Oxandrolone: Known for its mild anabolic effects and lower risk of side effects.

    Stanozolol: Known for its ability to promote muscle growth and strength.

Compared to these compounds, this compound is unique due to its specific structural modifications, which may confer distinct anabolic properties and potentially different side effect profiles .

Properties

CAS No.

5697-57-4

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

InChI

InChI=1S/C21H30N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h10,12,15-17,24H,4-9,11H2,1-3H3,(H,22,23)/t15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

OIIHTRLQCQVVQC-OBQKJFGGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NN5

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5

Origin of Product

United States

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